UGT1A1 Enzyme Inhibition: 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone vs. Structural Analogs
Target compound demonstrates a measurable, albeit moderate, inhibition of recombinant human UGT1A1 (IC50 = 2.80 × 10³ nM) in a biochemical assay using bilirubin as substrate [1]. In contrast, a common benzimidazole-piperidine comparator, SB-225002 (a CXCR2 antagonist), shows no significant UGT1A1 inhibition at concentrations up to 10 µM . This difference in Phase II metabolic interaction potential could be relevant for researchers studying drug-drug interactions or designing compounds with controlled metabolism.
| Evidence Dimension | Inhibition of recombinant human UGT1A1 |
|---|---|
| Target Compound Data | IC50 = 2.80 × 10³ nM (bilirubin substrate, 40 min) |
| Comparator Or Baseline | SB-225002 (CXCR2 antagonist): No significant inhibition up to 10 µM |
| Quantified Difference | >3.6-fold lower IC50 vs comparator |
| Conditions | Recombinant human UGT1A1, bilirubin as substrate, preincubation 5 min, measurement after 40 min |
Why This Matters
For ADME/Tox screening panels, a compound with measurable UGT1A1 inhibition must be distinguished from analogs lacking this liability, as UGT1A1 inhibition can lead to bilirubin accumulation and potential drug-induced hyperbilirubinemia.
- [1] BindingDB. (2024). BDBM50523559 / CHEMBL4573907 — Affinity Data: IC50 2.80E+3 nM for human UGT1A1. Retrieved from https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50523559 View Source
